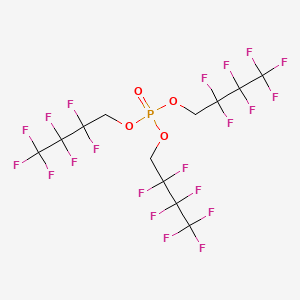

Tris(1H,1H-heptafluorobutyl)phosphate

Overview

Description

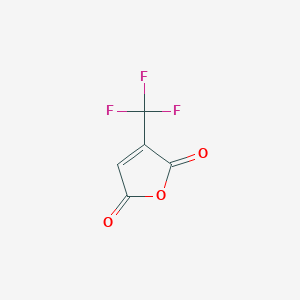

Tris(1H,1H-heptafluorobutyl)phosphate is not directly mentioned in the provided papers; however, the papers do discuss various organophosphate compounds, which share some structural similarities. Organophosphates like tributyl phosphate and tris(trifluoroethyl)phosphate are known for their applications in industrial processes and their potential environmental and health impacts .

Synthesis Analysis

The synthesis of organophosphate compounds can vary based on the desired product. For example, tris(4-hydroxybutyl acrylate) phosphate was synthesized using 1-methylimidazole as an acid scavenger, indicating a potential route for synthesizing related compounds like tris(1H,1H-heptafluorobutyl)phosphate . Similarly, tris(2,4-di-tert-butyphenyl)phosphate was synthesized from 2,4-di-tert-butyl phenol and phosphorus trichloride in a dimethylbenzene solution . These methods suggest that tris(1H,1H-heptafluorobutyl)phosphate could be synthesized through the reaction of an appropriate alcohol with a phosphorus halide in the presence of a base or acid scavenger.

Molecular Structure Analysis

The molecular structure of organophosphates is crucial for their function and reactivity. For instance, the crystal structure of tris(2,4-di-tert-butyphenyl)phosphate was determined using X-ray analysis, revealing intramolecular hydrogen bonds . Although the exact structure of tris(1H,1H-heptafluorobutyl)phosphate is not provided, it can be inferred that the presence of heptafluorobutyl groups would significantly affect its molecular geometry and electronic properties.

Chemical Reactions Analysis

Organophosphates can undergo various chemical reactions, including transesterification and alkylation. Tris(trifluoroethyl)phosphate was used for the alkylation of aromatic amines, except for those with certain substituents . Additionally, a selective transesterification method was developed for tris(2,2,2-trifluoroethyl) phosphate, allowing the synthesis of mixed unsymmetrical phosphate triesters . These reactions could be relevant to tris(1H,1H-heptafluorobutyl)phosphate if it behaves similarly under the same conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of organophosphates are influenced by their molecular structure. For example, the synthesis of tris(4-hydroxybutyl acrylate) phosphate without solvents and its characterization by NMR and FTIR suggest that similar compounds could also be synthesized and analyzed using these techniques . The detection of tributyl phosphate vapor using atmospheric flow tube mass spectrometry indicates that similar methods could be applied to tris(1H,1H-heptafluorobutyl)phosphate for trace detection .

Scientific Research Applications

Synthesis and Characterization

Tris(1H,1H-heptafluorobutyl)phosphate is a component of various fluorinated phosphate esters. These compounds are synthesized for their unique properties and potential applications. Sellars (2007) explored the preparation of tris-(1:1-di-H-heptafluorobutyl) phosphate among other fluorinated phosphate esters. The synthesis and characterization of these compounds can be crucial for understanding their behavior in different applications (Sellars, 2007).

Flame Retardancy

Organophosphate esters, including tris(1H,1H-heptafluorobutyl)phosphate, are commonly used as flame retardants. Araki et al. (2014) found that these compounds are ubiquitous in the indoor environment, particularly in residential dust, highlighting their widespread use in flame retardancy (Araki et al., 2014).

Chemical Reactions and Receptor Activity

The complexation and reaction behavior of tris(1H,1H-heptafluorobutyl)phosphate with other compounds is an area of research. Kimura et al. (1997) synthesized a tris(ZnII−cyclen) complex, which acts as a novel receptor for organic phosphate dianions in aqueous solution. Understanding such interactions is valuable for applications in chemical sensing and separation (Kimura et al., 1997).

Environmental and Health Impact

The environmental presence and potential health impact of organophosphate esters like tris(1H,1H-heptafluorobutyl)phosphate are also significant research areas. Studies such as those by Langer et al. (2016) and Van den Eede et al. (2013) provide insights into the presence of these compounds in indoor environments and their biotransformation in human liver, which are essential for understanding their environmental and health impacts (Langer et al., 2016); (Van den Eede et al., 2013).

Biodegradation and Removal Techniques

The biodegradation and removal of tris(1H,1H-heptafluorobutyl)phosphate from the environment is a critical research area. Nancharaiah et al. (2015) investigated the biodegradation of similar organophosphate triesters using aerobic granular biofilms, providing potential methods for environmental remediation and waste treatment (Nancharaiah et al., 2015).

properties

IUPAC Name |

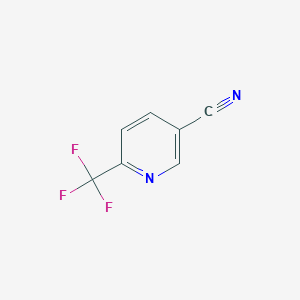

tris(2,2,3,3,4,4,4-heptafluorobutyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F21O4P/c13-4(14,7(19,20)10(25,26)27)1-35-38(34,36-2-5(15,16)8(21,22)11(28,29)30)37-3-6(17,18)9(23,24)12(31,32)33/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKXXYCKRMKLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OP(OCH2C3F7)3, C12H6F21O4P | |

| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro-, 1,1',1''-phosphate | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380757 | |

| Record name | Tris(1H,1H-heptafluorobutyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(1H,1H-heptafluorobutyl)phosphate | |

CAS RN |

563-09-7 | |

| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(1H,1H-heptafluorobutyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)

![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)

![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)

![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)